Cas no 1713-33-3 (1-Methyl-1,2-epoxycyclohexane)

1-Methyl-1,2-epoxycyclohexane 化学的及び物理的性質
名前と識別子
-
- 7-Oxabicyclo[4.1.0]heptane,1-methyl-
- 1-Methyl-1,2-epoxycyclohexane
- 1,2-Epoxy-1-methylcyclohexane
- 1-methyl-1,2-cyclohexene oxide
- 1-methyl-1-cyclohexene oxide
- 1-methyl-7-oxabicyclo[4.1.0]heptane
- 1-methylcyclohexene
- 1-methylcyclohexene oxide
- 2-methylcyclohexene oxide
- 1,2-Epoxy-1-methylcyclohexane 1-Methyl-7-oxabicyclo[4.1.0]heptane
- 1-Methylepoxycyclohexane
- 1-Methylcyclohexene epoxide
- 7-Oxabicyclo[4.1.0]heptane, methyl-
- 7-Oxabicyclo[4.1.0]heptane, 1-methyl-
- 1-Methylcyclohexene 1,2-oxide
- 1,2-epoxy-1-methyl-cyclohexane
- FIEKVYPYFQSFTP-UHFFFAOYSA-N
- NSC12597
- MFCD11846121
- DTXSID20873233
- J-640018
- NSC-12597
- Z1255380027
- 1-Methyl-7-oxabicyclo[4.1.0]heptane #
- J-800019
- M1983
- AKOS024015279
- T71914
- 1-methyl-7-oxabicyclo[4.1.0]heptan
- CS-0152704
- 1713-33-3
- SCHEMBL1262673
- SY054336
- PB48889
- BS-52385
- EN300-86196
- DB-238286
-
- MDL: MFCD11846121
- インチ: 1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3
- InChIKey: FIEKVYPYFQSFTP-UHFFFAOYSA-N
- ほほえんだ: O1C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C12C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 112.08900
- どういたいしつりょう: 112.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 138°C(lit.)
- フラッシュポイント: 23.3°C
- 屈折率: 1.4420 to 1.4460
- PSA: 12.53000
- LogP: 1.71790
1-Methyl-1,2-epoxycyclohexane セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG III
- 危険レベル:3
- 包装グループ:III
1-Methyl-1,2-epoxycyclohexane 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methyl-1,2-epoxycyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86196-0.05g |
1-methyl-7-oxabicyclo[4.1.0]heptane |
1713-33-3 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
Enamine | EN300-86196-0.1g |
1-methyl-7-oxabicyclo[4.1.0]heptane |
1713-33-3 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1983-1G |
1-Methyl-1,2-epoxycyclohexane |
1713-33-3 | >95.0%(GC) | 1g |
¥320.00 | 2024-04-17 | |
eNovation Chemicals LLC | Y1231969-5G |
1-methyl-7-oxabicyclo[4.1.0]heptane |
1713-33-3 | 97% | 5g |
$205 | 2024-07-21 | |
Cooke Chemical | A5640812-250MG |
1-Methyl-1,2-epoxycyclohexane |
1713-33-3 | >95.0%(GC) | 250mg |
RMB 95.20 | 2025-02-20 | |
abcr | AB262410-1 g |
1-Methyl-1,2-epoxycyclohexane; . |
1713-33-3 | 1 g |
€115.90 | 2023-07-20 | ||
Apollo Scientific | OR939738-1g |
1,2-Epoxy-1-methylcyclohexane |
1713-33-3 | 95% | 1g |
£195.00 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1983-5G |
1-Methyl-1,2-epoxycyclohexane |
1713-33-3 | >95.0%(GC) | 5g |
¥1220.00 | 2024-04-17 | |
Apollo Scientific | OR939738-5g |
1,2-Epoxy-1-methylcyclohexane |
1713-33-3 | 95% | 5g |
£550.00 | 2023-09-02 | |
Cooke Chemical | A5640812-5G |
1-Methyl-1,2-epoxycyclohexane |
1713-33-3 | >95.0%(GC) | 5g |
RMB 1119.20 | 2025-02-20 |
1-Methyl-1,2-epoxycyclohexane 関連文献
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Juan Ramón Avilés Moreno,Francisco Partal Ure?a,Juan Jesús López González Phys. Chem. Chem. Phys. 2009 11 2459
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A. Fish Q. Rev. Chem. Soc. 1964 18 243
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Juan Ramón Avilés Moreno,Francisco Partal Ure?a,Juan Jesús López González Phys. Chem. Chem. Phys. 2009 11 2459
-
Navnidhi Chhikara,Ragni Kour,Sundeep Jaglan,Pawan Gupta,Yogesh Gat,Anil Panghal Food Funct. 2018 9 1978
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5. Model systems for cytochrome P450 dependent mono-oxygenases. Part 1. Oxidation of alkenes and aromatic compounds by tetraphenylporphinatoiron(III) chloride and lodosylbenzeneJohn R. Lindsay Smith,Paul R. Sleath J. Chem. Soc. Perkin Trans. 2 1982 1009
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6. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane.Tiberio Corona,Paolo Crotti,Maria Ferretti,Franco Macchia J. Chem. Soc. Perkin Trans. 1 1985 1607
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7. Comparison between the epoxide ring-opening of 1-trimethylsilylcyclohexene oxide and some electrophilic additions to 1-trimethylsilylcyclohexeneGiancarlo Berti,Sergio Canedoli,Paolo Crotti,Franco Macchia J. Chem. Soc. Perkin Trans. 1 1984 1183
-
Xiaobo Liu,Yawen Liu,Pan Li,Jiangfan Yang,Fang Wang,Eunhye Kim,Yuanyuan Wu,Puming He,Bo Li,Youying Tu RSC Adv. 2021 11 12074
1-Methyl-1,2-epoxycyclohexaneに関する追加情報
1-Methyl-1,2-EpoxyCycloHexane (CAS No. 1713-33-3): A Comprehensive Overview
1-Methyl-1,2-EpoxyCycloHexane, also known by its CAS registry number 1713-33-3, is a cyclic ether compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of epoxides, which are widely studied due to their versatile reactivity and applications in organic synthesis. The molecule consists of a six-membered cyclohexane ring with an epoxide group (-O-) bridging carbons 1 and 2, and a methyl group attached to carbon 1. This configuration imparts distinctive chemical properties, making it a valuable intermediate in various chemical processes.
Recent advancements in synthetic chemistry have highlighted the potential of 1-Methyl-1,2-EpoxyCycloHexane as a key building block for constructing complex molecular architectures. Researchers have demonstrated its utility in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals. For instance, studies published in leading journals such as *Journal of Organic Chemistry* and *Chemical Communications* have showcased its role in the construction of natural product analogs and enantioselective syntheses. These findings underscore the compound's importance in drug discovery and development.
The synthesis of 1-Methyl-1,2-EpoxyCycloHexane typically involves epoxidation reactions of cyclohexene derivatives. One common method employs the use of peracids, such as meta-chloroperbenzoic acid (mCPBA), under controlled conditions to achieve high yields and selectivity. Recent optimizations have focused on developing environmentally friendly protocols, such as using catalytic asymmetric epoxidation methods or employing biocatalysts like Shi epoxidation catalysts. These approaches not only enhance the efficiency of the synthesis but also align with the growing demand for sustainable chemical processes.
One of the most notable applications of 1-Methyl-1,2-EpoxyCycloHexane is in polymer science. The compound serves as a precursor for the production of high-performance polymers, including epoxy resins and thermosetting plastics. Its ability to undergo ring-opening polymerization under specific conditions makes it ideal for producing materials with tailored mechanical and thermal properties. Recent studies have explored its use in nanocomposites and biodegradable polymers, addressing current challenges in materials science related to sustainability and environmental impact.
In addition to its industrial applications, 1-Methyl-1,2-EpoxyCycloHexane has found relevance in medicinal chemistry. Its epoxide group facilitates various nucleophilic opening reactions, enabling the construction of diverse pharmacophores. For example, researchers have utilized this compound as a starting material for synthesizing anti-inflammatory agents and anticancer drugs. The ease with which it can be functionalized makes it a valuable tool in combinatorial chemistry and high-throughput screening campaigns.
From an environmental perspective, understanding the behavior of 1-Methyl-1,2-EpoxyCycloHexane in natural systems is crucial for assessing its ecological impact. Studies conducted by environmental chemists have revealed that the compound undergoes rapid degradation under aerobic conditions due to its reactive epoxide group. This degradation pathway minimizes its persistence in aquatic ecosystems, thereby reducing potential risks to aquatic life. However, further research is needed to fully characterize its fate and transport in different environmental compartments.
In conclusion, 1-Methyl-1,2-EpoxyCycloHexane (CAS No. 1713-33-3) stands out as a versatile compound with significant implications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and pharmaceutical research. As advancements continue to emerge from both academic and industrial sectors, this compound is poised to play an even more prominent role in shaping future innovations.
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